Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside
Overview
Description
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside is a synthetic carbohydrate derivative widely used in biomedical research. This compound is known for its role as a building block in the synthesis of carbohydrate-based drugs targeting diseases such as cancer, diabetes, and viral infections.
Preparation Methods
The synthesis of Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside involves multiple steps. One common method starts with the acetylation of D-galactose derivatives, followed by fluorination. The reaction conditions typically involve the use of acetic anhydride and a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using reagents like sodium azide or thiols.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to form alcohols.
Common reagents used in these reactions include acetic anhydride, DAST, sodium azide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex carbohydrate molecules.
Biology: The compound is used in studies involving glycosylation processes and carbohydrate-protein interactions.
Medicine: It is a key intermediate in the development of carbohydrate-based drugs for treating cancer, diabetes, and viral infections.
Industry: The compound is employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside involves its incorporation into carbohydrate-based drugs. These drugs often target specific enzymes or receptors involved in disease pathways. The fluorine atom in the compound enhances its stability and bioavailability, making it more effective in therapeutic applications.
Comparison with Similar Compounds
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Similar compounds include:
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-alpha-D-galactopyranoside: Lacks the fluorine atom, resulting in different reactivity and stability.
Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-chloro-alpha-D-galactopyranoside: Contains a chlorine atom instead of fluorine, leading to variations in biological activity and chemical behavior.
These comparisons highlight the unique attributes of this compound, particularly its enhanced stability and effectiveness in drug development.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXZHMAFWXQZAQ-SJHCENCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472533 | |
Record name | Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32934-08-0 | |
Record name | Methyl 2,3,6-tri-O-acetyl-4-deoxy-4-fluoro-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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